molecular formula C10H13BrN2O2 B6632379 N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide

N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide

Cat. No. B6632379
M. Wt: 273.13 g/mol
InChI Key: IBKBGFSZOOKBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide, also known as BrPA, is a chemical compound used in scientific research for its potential therapeutic properties. BrPA is a small molecule inhibitor of hexokinase 2 (HK2), an enzyme involved in glucose metabolism.

Mechanism of Action

N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide inhibits HK2 by binding to the enzyme's active site, preventing it from catalyzing the first step of glucose metabolism. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been shown to decrease glucose uptake and lactate production in cancer cells, indicating a disruption in glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide in lab experiments is its specificity for HK2, which allows for targeted inhibition of glucose metabolism in cancer cells. However, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has also been shown to have off-target effects on other enzymes, such as pyruvate kinase, which can complicate data interpretation. In addition, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide research. One area of interest is the development of more potent and selective HK2 inhibitors based on the structure of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide. Another potential direction is the investigation of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide's effects on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, the combination of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide with other cancer therapies, such as immunotherapy, is an area of active research.

Synthesis Methods

N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopropylamine to yield N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide.

Scientific Research Applications

N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been studied for its potential therapeutic effects in cancer treatment. HK2 is overexpressed in many cancer cells and plays a critical role in tumor metabolism. By inhibiting HK2, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide can disrupt glucose metabolism in cancer cells, leading to decreased cell proliferation and increased cell death. N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c11-7-2-3-9(14)8(6-7)10(15)13-5-1-4-12/h2-3,6,14H,1,4-5,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKBGFSZOOKBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide

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